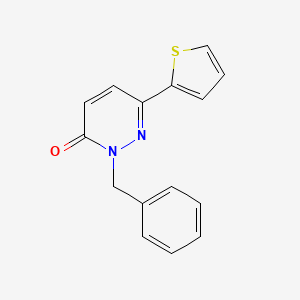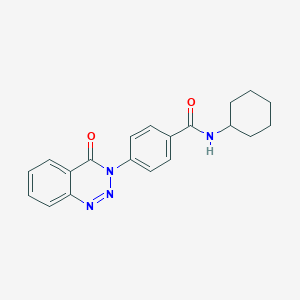
N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide (Ntbfpc) is a unique synthetic molecule with a wide range of potential applications in the medical and scientific fields. It is a member of the piperazine family, which is a group of compounds that have been used in the pharmaceutical industry for decades. Ntbfpc has a number of interesting properties, such as its ability to act as an inhibitor of enzymes, its low toxicity, and its ability to form stable complexes with other molecules. In addition, Ntbfpc has been studied as a potential therapeutic agent in various diseases, including cancer and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide has been studied for its potential applications in a variety of scientific research areas. For example, it has been used as an inhibitor of enzymes, such as proteases and phosphatases, and as a ligand for metal ions. In addition, this compound has been studied as a potential therapeutic agent in various diseases, including cancer and cardiovascular diseases.
Wirkmechanismus
The exact mechanism of action of N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide is not yet fully understood. However, it is believed that the molecule binds to specific proteins, such as enzymes and metal ions, and modulates their activity. This can lead to changes in the cellular environment and the regulation of various biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, it has been shown to inhibit the growth of certain types of cancer cells and to reduce the proliferation of other types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is non-toxic and has low bioavailability, making it safe to use in laboratory experiments. However, the molecule is relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential applications of N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide are still being explored. Some potential future directions include the development of new therapeutic agents for the treatment of cancer and other diseases, the use of this compound as a ligand for metal ions, and the investigation of its potential anti-inflammatory properties. In addition, further research into the biochemical and physiological effects of this compound could lead to new insights into the mechanisms of action of the molecule.
Synthesemethoden
N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide can be synthesized using a variety of methods. The most common method involves the reaction of tert-butyl bromide and 4-bromo-2-furancarboxylic acid in the presence of a base, such as pyridine. The reaction produces this compound, which can then be isolated using column chromatography. Other methods, such as solid-phase synthesis, have also been developed for the synthesis of this compound.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)15-13(19)17-8-6-16(7-9-17)12(18)11-5-4-10-20-11/h4-5,10H,6-9H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATZIZBPLFTHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6524100.png)
![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6524109.png)
![6-(furan-2-yl)-2-[(naphthalen-1-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524111.png)

![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524139.png)

![methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524148.png)




![N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B6524205.png)

![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)